4-Bromo-9-fenil-9H-carbazol

Descripción general

Descripción

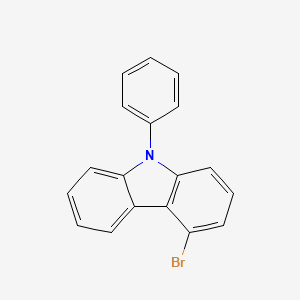

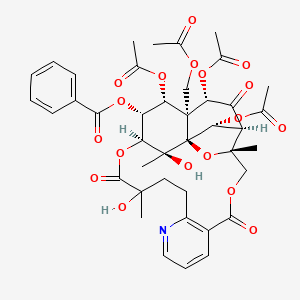

4-Bromo-9-phenyl-9h-carbazole is a bromide-substituted carbazole . It is a white powder and is used as a research chemical . The carbazole ring system is essentially planar . It is a photoelectric material intermediate and can be used to synthesize OLED materials .

Synthesis Analysis

The synthesis of 4-Bromo-9-phenyl-9h-carbazole involves the use of m-dibromobenzene, o-bromoaniline, palladium (II) acetate, 2-dicyclohexylphosphine-2,4,6-triisopropylbiphenyl, and sodium tert-butoxide . The reaction is carried out under nitrogen protection at 130°C for 24 hours . After the reaction, vacuum distillation is used to recover unreacted m-dibromobenzene . The residue is then extracted with water and ethyl acetate . The organic layer is desolvated to obtain the crude product, which is then crystallized in ethanol to obtain 4-Bromo-9H-carbazole .Molecular Structure Analysis

The 4-bromo-phenyl ring of 4-Bromo-9-phenyl-9h-carbazole is inclined to the mean plane of the carbazole moiety . In the crystal, molecules stack along [001] and are linked by C-H⋯π interactions forming a corrugated two-dimensional network lying parallel to (100) .Physical And Chemical Properties Analysis

4-Bromo-9-phenyl-9h-carbazole is a white powder . The carbazole ring system is essentially planar .Aplicaciones Científicas De Investigación

Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica del 4-Bromo-9-fenil-9H-carbazol, centrándose en aplicaciones únicas:

Síntesis de materiales OLED

El this compound desempeña un papel crucial como intermedio en la síntesis de materiales de diodo emisor de luz orgánico (OLED). Su estructura plana y sus propiedades fotoeléctricas lo hacen adecuado para crear componentes OLED avanzados .

Intermediarios farmacéuticos

Este compuesto también se utiliza como intermedio en la investigación farmacéutica, donde contribuye al desarrollo de nuevos fármacos y agentes terapéuticos .

Propiedades optoelectrónicas

Debido a sus excelentes propiedades optoelectrónicas, el this compound se estudia por su potencial en nanodispositivos y baterías recargables, donde la alta movilidad de los portadores de carga y la estabilidad morfológica son esenciales .

Transistores electroquímicos

Los derivados del compuesto son candidatos potenciales para su uso en transistores electroquímicos debido a su alta movilidad de portadores de carga y estabilidad .

Biosensores

Los derivados del carbazol, incluido el this compound, son de interés por su aplicación en biosensores. Estos sensores pueden detectar moléculas biológicas y son esenciales en el diagnóstico médico .

Inhibición de la corrosión

Estos derivados también se exploran por su uso en inhibición de la corrosión, lo cual es vital para proteger los materiales en entornos hostiles .

Fotovoltaica

En el campo de la fotovoltaica, los derivados del this compound se investigan por su idoneidad en dispositivos de conversión de energía solar .

Dispositivos electroluminiscentes y supercondensadores

Por último, encuentran aplicaciones en dispositivos electroluminiscentes y supercondensadores, que requieren materiales con propiedades eléctricas específicas para el almacenamiento de energía y la emisión de luz .

Safety and Hazards

The safety information for 4-Bromo-9-phenyl-9h-carbazole indicates that it is a substance that requires caution. It has the signal word “Warning” and hazard statements H315-H319 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mecanismo De Acción

Target of Action

It’s known that carbazole derivatives are often used in the synthesis of organic light-emitting diodes (oleds) , suggesting that their targets could be related to light emission processes in these devices.

Mode of Action

Given its use in oleds , it can be inferred that it may interact with other components in the device to facilitate light emission

Biochemical Pathways

In the context of oleds, it likely plays a role in the electron transfer processes that lead to light emission .

Result of Action

The result of the action of 4-Bromo-9-phenyl-9h-carbazole is likely related to its role in OLEDs . It may contribute to the light emission properties of these devices.

Action Environment

The action of 4-Bromo-9-phenyl-9h-carbazole is likely influenced by various environmental factors. For instance, in the context of OLEDs, factors such as temperature, humidity, and the presence of other materials in the device could potentially impact its efficacy and stability . .

Propiedades

IUPAC Name |

4-bromo-9-phenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN/c19-15-10-6-12-17-18(15)14-9-4-5-11-16(14)20(17)13-7-2-1-3-8-13/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLJKISFWSJGID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C42)C(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1097884-37-1 | |

| Record name | 4-Bromo-9-phenyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,5-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1632478.png)

![5-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1632491.png)